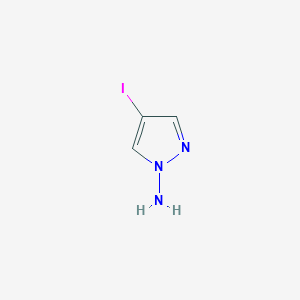
4-Iodo-1H-pyrazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-1H-pyrazol-1-amine is a heterocyclic organic compound that features an iodine atom attached to the fourth position of a pyrazole ring, with an amine group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1H-pyrazol-1-amine typically involves the iodination of pyrazole derivatives. One common method is the reaction of pyrazole with iodine and ammonium hydroxide, which yields 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . Another approach involves the use of enaminones, hydrazines, and dimethyl sulfoxide in the presence of Selectfluor to produce 1,4-disubstituted pyrazoles .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form cyclic structures through intramolecular cyclization reactions.
Common Reagents and Conditions:
Iodine and Ammonium Hydroxide: Used for iodination reactions.
Selectfluor: Used in the presence of enaminones and hydrazines for the synthesis of pyrazole derivatives.
Major Products Formed:
- 3,4-Di-iodo-pyrazole
- 3,4,5-Tri-iodo-pyrazole
Scientific Research Applications
4-Iodo-1H-pyrazol-1-amine has a wide range of applications in scientific research:
- Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions .
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
- Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets .
- Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Iodo-1H-pyrazol-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways . The compound’s iodine atom and amine group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
- 1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core structure and exhibit comparable biological activities .
- 5-Amino-1H-pyrazolo[4,3-b]pyridine: Another related compound with potential pharmacological properties .
Uniqueness: 4-Iodo-1H-pyrazol-1-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. Its ability to undergo specific substitution reactions and form stable complexes with biological targets makes it a valuable compound in research and development.
Properties
Molecular Formula |
C3H4IN3 |
|---|---|
Molecular Weight |
208.99 g/mol |
IUPAC Name |
4-iodopyrazol-1-amine |
InChI |
InChI=1S/C3H4IN3/c4-3-1-6-7(5)2-3/h1-2H,5H2 |
InChI Key |
FXCNLTKDRNWQNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11780492.png)
![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)
![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B11780497.png)


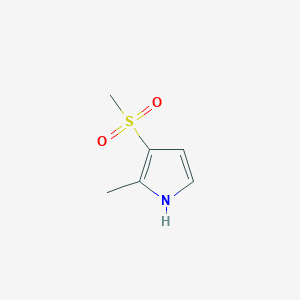
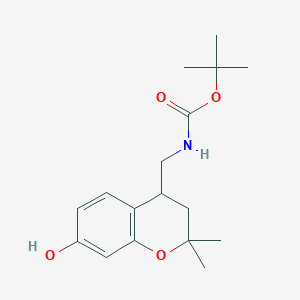
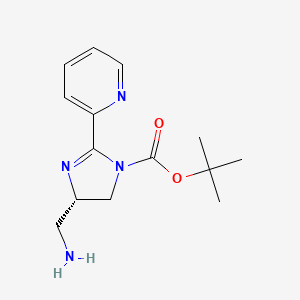

![4-(1,3-Dioxo-7-(pyridin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B11780561.png)
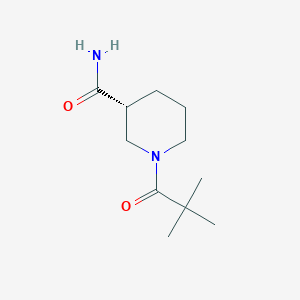
![1-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)cyclopropanecarbonitrile](/img/structure/B11780573.png)
![4-(tert-Butyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780575.png)

